molecular formula C20H17NO4 B11516703 Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate

Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate

Cat. No.: B11516703
M. Wt: 335.4 g/mol
InChI Key: XPOQWSZENIVAIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-(naphthalen-1-yloxy)acetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale manufacturing. This includes controlling temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate stands out due to its unique naphthalen-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry .

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 4-[(2-naphthalen-1-yloxyacetyl)amino]benzoate

InChI

InChI=1S/C20H17NO4/c1-24-20(23)15-9-11-16(12-10-15)21-19(22)13-25-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,21,22)

InChI Key

XPOQWSZENIVAIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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